molecular formula C15H12N6O2S3 B1193298 NCT-504

NCT-504

Cat. No.: B1193298
M. Wt: 404.5 g/mol
InChI Key: IIEFAIOSYLQBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCT-504 is a selective allosteric inhibitor of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4Kγ). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease. This compound modulates the equilibrium between phosphatidylinositide species within cells, enhancing autophagy and reducing the levels of mutant huntingtin protein .

Scientific Research Applications

NCT-504 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of PIP4Kγ in cellular signaling pathways.

    Biology: In biological research, this compound is employed to investigate the mechanisms of autophagy and protein degradation.

    Medicine: this compound shows potential in the treatment of neurodegenerative diseases by reducing the levels of pathogenic proteins such as mutant huntingtin and Tau.

    Industry: This compound is used in the development of new therapeutic agents targeting lipid kinases

Preparation Methods

The synthesis of NCT-504 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

NCT-504 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents on the core structure of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

NCT-504 exerts its effects by selectively inhibiting PIP4Kγ. This inhibition modulates the balance of phosphatidylinositide species within cells, leading to an increase in basal autophagy. The enhanced autophagy results in the degradation of pathogenic proteins, such as mutant huntingtin, thereby reducing their toxic effects. The molecular targets of this compound include PIP4Kγ and associated signaling pathways involved in autophagy and protein degradation .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12N6O2S3

Molecular Weight

404.5 g/mol

IUPAC Name

5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3

InChI Key

IIEFAIOSYLQBJX-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C

Canonical SMILES

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCT504;  NCT 504;  NCT-504

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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